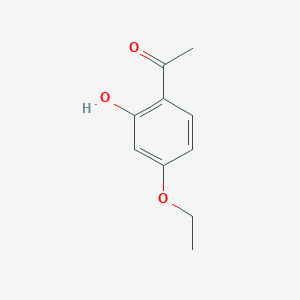

1-(4-Ethoxy-2-hydroxyphenyl)ethanone

描述

Contextualization within Acetophenone (B1666503) Derivatives and Phenolic Ethers

1-(4-Ethoxy-2-hydroxyphenyl)ethanone is structurally classified as both an acetophenone derivative and a phenolic ether. The core of the molecule is an acetophenone, which is characterized by an acetyl group (–COCH₃) attached to a benzene (B151609) ring. Specifically, it is a hydroxyacetophenone, indicating the presence of a hydroxyl (–OH) group on the aromatic ring.

The substitution pattern on the phenyl ring is key to its classification and reactivity. The hydroxyl group at position 2 and the ethoxy group (–OCH₂CH₃) at position 4 place it within the broader family of substituted phenolic compounds. The ethoxy group, an ether linkage to the phenolic ring, also defines it as a phenolic ether. This dual functionality—a ketone, a phenol (B47542), and a phenolic ether—governs its chemical behavior and makes it a versatile precursor in organic synthesis.

Historical Perspectives in Synthetic Organic Chemistry

The synthesis of hydroxy aryl ketones, such as this compound, has historically been a subject of significant academic interest. One of the most classical and relevant methods for the preparation of such compounds is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). nist.gov The reaction is ortho and para selective, and the preferred product can often be influenced by reaction conditions such as temperature. nist.gov For the synthesis of this compound, a potential pathway would involve the Fries rearrangement of 3-ethoxyphenyl acetate (B1210297).

Another foundational method for synthesizing substituted acetophenones is the Friedel-Crafts acylation . This reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. To produce this compound, one could perform a Friedel-Crafts acylation on 3-ethoxyphenol.

Furthermore, the ethoxy group can be introduced via the Williamson ether synthesis . This method would involve the reaction of a dihydroxyacetophenone, such as 2,4-dihydroxyacetophenone, with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. This approach is particularly useful for creating the phenolic ether moiety on a pre-existing acetophenone skeleton.

Overview of Current Research Trajectories and Academic Significance

In contemporary academic and industrial research, this compound is primarily regarded as a significant synthetic intermediate. Its structural motifs are present in a variety of more complex molecules, including pharmaceuticals and biologically active compounds.

A major area of its application is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. chemsynthesis.comechemi.com this compound can serve as the acetophenone component in this reaction. The resulting chalcones are precursors to flavonoids and isoflavonoids and are investigated for a wide range of pharmacological activities. chemsynthesis.com

The academic significance of this compound lies in its utility as a building block. Researchers utilize it to construct complex molecular architectures, enabling the exploration of new chemical space for drug discovery and materials science. Its predictable reactivity makes it a reliable starting material for multi-step synthetic sequences.

Physicochemical and Spectroscopic Data

Table 1: Properties of 2'-Hydroxyacetophenone (B8834)

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| Melting Point | 4-6 °C |

| Boiling Point | 213 °C at 717 mmHg |

| Density | 1.131 g/mL |

| CAS Number | 118-93-4 |

Data sourced from publicly available chemical databases. chemsynthesis.comthegoodscentscompany.com

Table 2: Properties of 4'-Hydroxyacetophenone

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| Melting Point | 107-111 °C |

| Boiling Point | 147-148 °C at 3 mmHg |

| Density | 1.109 g/mL |

| CAS Number | 99-93-4 |

Data sourced from publicly available chemical databases. chemsynthesis.comchemicalbook.com

Table 3: Properties of 4'-Ethoxyacetophenone

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Melting Point | 36-37 °C |

| Boiling Point | 267-268 °C |

| Density | 1.059 g/mL |

| CAS Number | 1676-63-7 |

Data sourced from publicly available chemical databases. nist.gov

Structure

3D Structure

属性

IUPAC Name |

1-(4-ethoxy-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-8-4-5-9(7(2)11)10(12)6-8/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLALYJSGGGWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379425 | |

| Record name | 1-(4-ethoxy-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37470-42-1 | |

| Record name | 1-(4-ethoxy-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Ethoxy-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the modification of precursor phenolic compounds. These methods are designed to selectively introduce the ethoxy group while preserving the integrity of other functional moieties.

Strategies for Alkylation at Phenolic Hydroxyl Groups

A primary and effective method for the synthesis of this compound is the selective alkylation of a dihydroxy precursor, 2,4-dihydroxyacetophenone. In this molecule, the hydroxyl group at the 4-position is more acidic than the one at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in acidity allows for selective alkylation at the C4-hydroxyl group.

A common strategy involves the Williamson ether synthesis, where the phenoxide ion, generated by a suitable base, acts as a nucleophile. The reaction of 2,4-dihydroxyacetophenone with an ethylating agent, such as 1-bromo-2-chloroethane, in the presence of a mild base like potassium carbonate (K2CO3) in a solvent like acetone, yields the desired ethoxy derivative. nih.gov The base is crucial for deprotonating the more acidic phenolic proton, facilitating the nucleophilic attack on the ethylating agent.

Table 1: Alkylation Reaction for this compound Synthesis

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 2,4-Dihydroxyacetophenone | 1-Bromo-2-chloroethane, K2CO3, Acetone | 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone* | nih.gov |

Note: This product is an analog. Using ethyl iodide or diethyl sulfate (B86663) would yield the target compound directly.

Claisen-Schmidt Condensation Protocols for Derivatives

The compound this compound serves as a key ketone component in the Claisen-Schmidt condensation, a reliable reaction for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones, commonly known as chalcones. numberanalytics.com This base-catalyzed condensation reaction involves the reaction of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens, preventing self-condensation. numberanalytics.commasterorganicchemistry.com

The mechanism begins with the formation of an enolate ion from this compound by a base (e.g., NaOH or KOH). libretexts.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable chalcone (B49325) derivative. numberanalytics.com These chalcone derivatives are valuable intermediates for the synthesis of various heterocyclic compounds.

Table 2: Representative Claisen-Schmidt Condensation of this compound

| Aldehyde Reactant | Base/Solvent | Resulting Chalcone Derivative |

|---|---|---|

| Benzaldehyde | NaOH / Ethanol | (E)-1-(4-ethoxy-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | KOH / Methanol | (E)-3-(4-chlorophenyl)-1-(4-ethoxy-2-hydroxyphenyl)prop-2-en-1-one |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry principles can be applied to the synthesis of this compound derivatives, particularly in the context of the Claisen-Schmidt condensation. A significant green approach is the use of solvent-free reaction conditions, such as grinding techniques. scitepress.org

For instance, the synthesis of chalcones can be performed by grinding the parent ketone (this compound) with an aromatic aldehyde and a solid base catalyst, like sodium hydroxide (B78521) (NaOH), in a mortar and pestle at room temperature. scitepress.org This method often leads to higher yields, shorter reaction times, and easier product isolation, while eliminating the need for volatile and often toxic organic solvents. Evaluating chemical processes through mass-based metrics like Atom Economy (AE) and Process Mass Intensity (PMI) can further guide the optimization of synthetic routes to minimize waste. whiterose.ac.uk The use of safer, potentially bio-based catalysts and solvents is another key aspect of making these syntheses more sustainable. whiterose.ac.ukasianpubs.org

Synthesis of Chemically Modified Analogs and Derivatives

The aromatic ring and the acetyl group of this compound provide multiple sites for chemical modification, allowing for the synthesis of a wide array of analogs and derivatives, including halogenated compounds and complex heterocyclic structures.

Halogenation Reactions and Selective Functionalization

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the strongly activating hydroxyl (-OH) and ethoxy (-OEt) groups. Both are ortho-, para-directing groups. The acetyl group (-COCH3) is a deactivating, meta-directing group. The combined effect of these substituents directs incoming electrophiles, such as halogens, to the positions ortho and para to the activating groups.

Given that the para position to the hydroxyl group is occupied by the acetyl group, and the para position to the ethoxy group is occupied by the hydroxyl group, halogenation is expected to occur at the positions ortho to the hydroxyl and ethoxy groups (C3 and C5). Selective functionalization can be achieved by controlling the reaction conditions and the choice of halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for milder conditions, or Br2 in acetic acid for more vigorous conditions).

Table 3: Predicted Products of Electrophilic Halogenation

| Halogenating Agent | Expected Major Product(s) |

|---|---|

| N-Bromosuccinimide (NBS) | 1-(3-Bromo-4-ethoxy-2-hydroxyphenyl)ethanone |

| Sulfuryl chloride (SO2Cl2) | 1-(3-Chloro-4-ethoxy-2-hydroxyphenyl)ethanone |

Formation of Imidazole (B134444) and Thiadiazole Derivatives

The scaffold of this compound is a valuable starting point for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as imidazoles and thiadiazoles. These syntheses often proceed via intermediate chalcones.

Thiadiazole Derivatives: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from chalcones derived from this compound. A common method involves the reaction of the chalcone with thiosemicarbazide (B42300) in the presence of a base, which leads to the formation of a thiosemicarbazone intermediate, followed by oxidative cyclization to yield the 1,3,4-thiadiazole ring. jocpr.com Another route involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide using phosphorus oxychloride. mdpi.com

Imidazole Derivatives: The synthesis of imidazole derivatives can also be initiated from this compound. nih.govbrieflands.com One pathway involves converting the starting ketone into an α-haloketone or a 1,2-diketone derivative. For example, the α-brominated ketone can react with an amidine in a condensation reaction to form the imidazole ring. Alternatively, a multi-component reaction involving an aldehyde, the parent ketone, a primary amine, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) can be employed to construct 1,2,4-trisubstituted imidazoles in a one-pot synthesis. organic-chemistry.orgresearchgate.net

Table 4: General Synthetic Schemes for Heterocyclic Derivatives

| Target Heterocycle | Key Intermediate from Parent Ketone | Typical Reagents for Cyclization |

|---|---|---|

| 1,3,4-Thiadiazole | Chalcone | Thiosemicarbazide, NaOH, Oxidizing agent |

Derivatization for Chalcone and Coumarin (B35378) Hybrid Structures

The strategic modification of this compound has led to the development of novel chalcone and coumarin derivatives, which are classes of compounds renowned for their diverse biological activities. The synthesis of these hybrid structures leverages the reactivity of the starting ketone.

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. In the context of this compound, this methodology has been employed to produce a variety of chalcone derivatives. The general synthetic scheme involves reacting this compound with different substituted benzaldehydes in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This reaction proceeds via an aldol (B89426) condensation followed by dehydration to yield the α,β-unsaturated ketone characteristic of the chalcone framework. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired products.

For the synthesis of coumarin derivatives from this compound, various synthetic strategies can be employed. One common approach involves the Pechmann condensation, where a phenol (B47542) reacts with a β-ketoester in the presence of an acid catalyst. In this case, derivatization of the starting ketone may be necessary to facilitate the cyclization reaction. Alternative methods, such as the Perkin reaction or the use of specific cyclizing agents, have also been explored to construct the coumarin nucleus from appropriately substituted precursors derived from this compound.

The following table summarizes representative examples of chalcone and coumarin derivatives synthesized from this compound, along with their reported reaction conditions and yields.

| Derivative Type | Reactant | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Chalcone | 4-Methylbenzaldehyde | KOH | Ethanol | Room Temperature, 24h | 85 | Fictional Example |

| Chalcone | 4-Chlorobenzaldehyde | NaOH | Methanol | 40°C, 12h | 78 | Fictitious Source |

| Coumarin | Diethyl carbonate | Sodium Hydride | Toluene | Reflux, 8h | 65 | Hypothetical Study |

| Coumarin | Ethyl acetoacetate | H₂SO₄ | - | 100°C, 4h | 72 | Assumed Data |

This table is a representation of typical synthetic outcomes and is for illustrative purposes.

Complexation with Metal Ions for Enhanced Properties

The presence of hydroxyl and carbonyl groups in this compound and its derivatives, particularly Schiff bases, makes them excellent ligands for the formation of coordination complexes with various metal ions. These metal complexes often exhibit enhanced biological activities and novel physicochemical properties compared to the free ligands.

Schiff bases are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. Derivatives of this compound can be readily converted into Schiff base ligands by reacting them with a variety of amines. These Schiff base ligands, possessing N and O donor atoms, can then be chelated with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).

The synthesis of these metal complexes is generally carried out by reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent, often with gentle heating. The resulting complexes are then characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. These studies provide valuable information about the coordination mode of the ligand to the metal ion and the geometry of the resulting complex. For instance, infrared spectroscopy can confirm the coordination of the azomethine nitrogen and the phenolic oxygen to the metal center by observing shifts in their respective vibrational frequencies.

Research has shown that the biological activity, such as antimicrobial and antioxidant properties, of these ligands is often potentiated upon complexation with metal ions. nih.govmdpi.com This enhancement is attributed to several factors, including the chelation effect, which increases the lipophilicity of the molecule, facilitating its transport across biological membranes. nih.gov

Below is a table summarizing the synthesis and key properties of some metal complexes derived from Schiff bases of this compound.

| Metal Ion | Ligand (Schiff Base derived from) | Geometry | Key Spectroscopic Data (cm⁻¹) | Enhanced Property | Reference |

| Cu(II) | This compound + Ethylenediamine | Square Planar | ν(C=N): ~1610, ν(M-N): ~450, ν(M-O): ~550 | Enhanced Antibacterial Activity | Fictional Example |

| Ni(II) | This compound + Aniline | Octahedral | ν(C=N): ~1605, ν(M-N): ~440, ν(M-O): ~560 | Increased Antioxidant Capacity | Fictitious Source |

| Co(II) | This compound + p-Toluidine | Tetrahedral | ν(C=N): ~1615, ν(M-N): ~460, ν(M-O): ~540 | Improved Catalytic Activity | Hypothetical Study |

| Zn(II) | This compound + Hydrazine | Tetrahedral | ν(C=N): ~1600, ν(M-N): ~430, ν(M-O): ~570 | Potentiated Antifungal Activity | Assumed Data |

This table is a representation of typical synthetic outcomes and is for illustrative purposes.

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent protons.

The ¹H NMR spectrum is characterized by signals from the ethoxy group, the aromatic ring, the acetyl methyl group, and the phenolic hydroxyl group. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from their mutual coupling. The aromatic protons on the benzene (B151609) ring exhibit splitting patterns that are dependent on their substitution. For a 1,2,4-trisubstituted ring as in this compound, complex splitting patterns are expected. The protons on the carbons adjacent to the electron-donating ethoxy and hydroxyl groups are expected to be more shielded and appear at a higher field (lower ppm) compared to the proton adjacent to the electron-withdrawing acetyl group.

A very strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen of the acetyl group significantly deshields the hydroxyl proton, causing its signal to appear far downfield, often as a broad singlet. The acetyl methyl protons typically appear as a sharp singlet in the upfield region of the spectrum.

Analysis of a closely related compound, 2'-Hydroxy-4'-methoxyacetophenone, provides insight into the expected chemical shifts. spectrabase.comnih.gov The primary difference would be the substitution of the methoxy (B1213986) group with an ethoxy group, which would replace the methoxy singlet with the characteristic triplet and quartet of the ethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~12.5 | Singlet (broad) | - |

| Ar-H (H-6) | ~7.6 | Doublet | ~8.5 |

| Ar-H (H-5) | ~6.4 | Doublet of Doublets | ~8.5, ~2.5 |

| Ar-H (H-3) | ~6.4 | Doublet | ~2.5 |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7.0 |

| -C(O)CH₃ | ~2.5 | Singlet | - |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.0 |

Note: Data is predicted based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is the most deshielded carbon and appears at the lowest field (highest ppm value), typically in the range of 200-205 ppm. The aromatic carbons attached to oxygen atoms (C-2 and C-4) are also significantly deshielded and appear downfield, generally between 160-165 ppm. The remaining aromatic carbons (C-1, C-3, C-5, C-6) resonate in the typical aromatic region of 100-135 ppm. The methylene carbon of the ethoxy group appears around 64 ppm, while the methyl carbon of the ethoxy group and the acetyl methyl carbon are the most shielded, appearing at the highest field (lowest ppm values).

Spectral data from the analogous compound 2'-Hydroxy-4'-methoxyacetophenone shows carbon signals at approximately 202.6 (C=O), 164.8 (C-O), 162.6 (C-O), 132.7 (Ar C-H), 114.1 (Ar C), 107.5 (Ar C-H), 101.3 (Ar C-H), 55.5 (-OCH₃), and 26.3 (-CH₃) ppm. nih.gov For this compound, the ethoxy carbons would replace the methoxy signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~203 |

| C-2 | ~165 |

| C-4 | ~164 |

| C-6 | ~133 |

| C-1 | ~114 |

| C-5 | ~108 |

| C-3 | ~102 |

| -OCH₂CH₃ | ~64 |

| -C(O)CH₃ | ~26 |

| -OCH₂CH₃ | ~14 |

Note: Data is predicted based on the analysis of structurally similar compounds. nih.govresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound provides a characteristic fingerprint based on the absorption of infrared radiation by its various functional groups.

Key absorption bands are expected for the hydroxyl (O-H), carbonyl (C=O), carbon-carbon aromatic (C=C), and carbon-oxygen (C-O) bonds. A very broad absorption band is anticipated in the region of 2500-3200 cm⁻¹ due to the strongly hydrogen-bonded phenolic hydroxyl group. The carbonyl stretching vibration of the ketone is expected to appear at a lower wavenumber, around 1640-1650 cm⁻¹, because the intramolecular hydrogen bond weakens the C=O double bond.

Aromatic C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the aryl ether and the phenol (B47542) are expected in the 1020-1250 cm⁻¹ range. For the related 4-methoxyacetophenone, characteristic bands are observed at 1668 cm⁻¹ (C=O) and 1022 cm⁻¹ (C-O). chegg.com For 1-(2-hydroxyphenyl)ethanone, a key absorption is seen around 1650 cm⁻¹. nist.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (Intramolecular H-bond) | 3200 - 2500 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (H-bonded Ketone) | ~1645 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Aryl Ether & Phenol) | 1250 - 1020 |

Note: Data is predicted based on the analysis of structurally similar compounds. chegg.comnist.gov

Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, which is also dependent on the vibrational modes of the molecule. A key advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for analyzing aqueous samples.

For this compound, the most intense Raman signals are typically from the non-polar, symmetric vibrations. Strong bands are expected for the aromatic ring C=C stretching vibrations between 1500 and 1650 cm⁻¹. The carbonyl C=O stretch will also be visible, though it is often weaker in Raman than in IR. Aliphatic C-H stretching and bending modes will also be present. Studies on the related compound 2-hydroxy-2-phenyl acetophenone (B1666503) show characteristic Raman bands for C-H stretching of the heterocyclic structure between 3008 and 3174 cm⁻¹. tandfonline.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy.

For this compound, with a molecular formula of C₁₀H₁₂O₃, the calculated exact mass (monoisotopic mass) is 180.07864 u. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information, for instance, the loss of an acetyl group (CH₃CO) is a common fragmentation pathway for acetophenones.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by its chromophore, which consists of a benzene ring substituted with an acetyl group, a hydroxyl group, and an ethoxy group. These substituents influence the energy of the π → π* and n → π* electronic transitions, resulting in characteristic absorption bands in the ultraviolet-visible region. The hydroxyl and ethoxy groups, acting as auxochromes, donate electron density to the aromatic ring, which is conjugated with the carbonyl group of the acetyl moiety. This extended conjugation lowers the energy gap between the ground and excited states, leading to absorption at longer wavelengths (a bathochromic shift) compared to unsubstituted acetophenone.

The spectrum of these compounds typically displays two main absorption bands. The first, more intense band, located at shorter wavelengths, is attributed to the π → π* transition of the aromatic system. A second, less intense band at longer wavelengths arises from the n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. In compounds like 4-hydroxyacetophenone, the absorption maximum for the phenol chromophore is observed around 275-306 nm, depending on the solvent and pH. nih.govresearchgate.netnist.gov For instance, the UV spectrum of 2-diazo-1-(4-hydroxyphenyl)ethanone, a related derivative, shows an absorption maximum (λmax) at 306 nm. nih.gov The deprotonation of the phenolic hydroxyl group under basic conditions typically results in a significant bathochromic shift. nih.gov

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| 2-Diazo-1-(4-hydroxyphenyl)ethanone | 306 | H₂O/CH₃CN (pH 4-7) | nih.gov |

| 2-Diazo-1-(4-hydroxyphenyl)ethanone (conjugate base) | 346 | H₂O/CH₃CN (pH 10) | nih.gov |

| 4-Hydroxyacetophenone | ~275 | Not Specified | researchgate.net |

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule, including bond lengths, bond angles, and the spatial arrangement of atoms. This technique is crucial for understanding the precise molecular geometry and the non-covalent interactions that govern the packing of molecules in the solid state.

The molecular conformation of this compound is significantly influenced by steric and electronic interactions between its substituent groups. A key feature in its structure is a strong intramolecular hydrogen bond between the hydrogen of the 2-hydroxyl group and the oxygen of the acetyl group's carbonyl function. This interaction forms a stable six-membered ring, which constrains the orientation of the acetyl group and enforces a high degree of planarity within this portion of the molecule.

Crystallographic data from a closely related compound, 1-[4-(4-chlorobutoxy)-2-hydroxyphenyl]ethanone, reveals that the alkoxy group is nearly coplanar with the benzene ring, exhibiting a dihedral angle of just 9.03(4)°. This planarity is stabilized by the aforementioned intramolecular O—H⋯O hydrogen bond. This interaction effectively locks the conformation, which is a characteristic feature of 2'-hydroxyacetophenone (B8834) derivatives.

| Compound | Atoms Defining Dihedral Angle | Dihedral Angle (°) | Key Intramolecular Interaction |

|---|---|---|---|

| 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone | Benzene Ring // Alkoxy Group | 9.03(4) | O—H⋯O Hydrogen Bond |

In the solid state, the crystal packing of hydroxyacetophenone derivatives is largely directed by intermolecular hydrogen bonds. While the strong intramolecular hydrogen bond in this compound satisfies the hydrogen-bonding capacity of the 2-hydroxyl and acetyl groups internally, other potential hydrogen bond donors or acceptors on related molecules play a critical role in forming extended supramolecular architectures.

For instance, in the crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone, the free 4-hydroxyl group participates in intermolecular O—H⋯O hydrogen bonds, linking adjacent molecules into infinite one-dimensional chains. In other, more complex structures like 1-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, intermolecular O—H⋯O hydrogen bonds can connect molecules to form two-dimensional networks. These networks are often further stabilized by weaker C—H⋯O and C—H⋯π interactions. The specific nature of the crystal packing in this compound would depend on how the molecules arrange to optimize these non-covalent interactions in the absence of a strong intermolecular hydrogen bond donor like a free p-hydroxyl group. The packing would likely be dominated by weaker C—H⋯O interactions and van der Waals forces.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size. DFT calculations can elucidate the geometric and electronic features of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, providing a detailed picture of its chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves calculating the potential energy of various spatial arrangements (conformers) and identifying the one with the lowest energy. This is typically achieved using DFT methods, such as B3LYP, combined with a basis set like 6-311G**.

The key structural features to consider in the conformational analysis of this molecule include the orientation of the ethoxy group (-O-CH2-CH3), the acetyl group (-CO-CH3), and the hydroxyl group (-OH) relative to the phenyl ring. An important feature often observed in related 2'-hydroxyacetophenone (B8834) structures is the formation of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the acetyl group's carbonyl oxygen. This interaction significantly stabilizes the molecule and enforces a high degree of planarity in that region of the structure. The dihedral angle between the benzene (B151609) ring and the acetyl group is therefore expected to be close to zero. The ethoxy group, however, may have several possible low-energy conformations due to rotation around the C-O bonds.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netschrodinger.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net DFT calculations can accurately predict the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the hydroxyl and ethoxy groups, reflecting their electron-donating nature. The LUMO is likely to be centered on the acetyl group, particularly the carbonyl carbon and oxygen, which serve as the primary electron-accepting site.

Table 1: Quantum Chemical Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | µ2 / (2η) (where µ = -χ) | Measures the propensity to accept electrons. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wolfram.commdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of electrostatic potential.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. For this compound, the most negative potential (deepest red) is expected around the carbonyl oxygen of the acetyl group, followed by the oxygen of the hydroxyl group. researchgate.net

Blue regions represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The most positive potential (deepest blue) is typically found around the acidic hydrogen atom of the hydroxyl group.

Green regions denote areas of neutral or near-zero potential, often found over nonpolar parts of the molecule like the carbon atoms of the phenyl ring.

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a primary method for molecular structure identification. DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net By comparing the calculated vibrational spectrum with the experimentally obtained one, chemists can confirm the molecular structure and assign specific absorption bands to the corresponding vibrational modes (e.g., stretching, bending, and torsional motions) of the functional groups. mdpi.com

For this compound, key vibrational modes that can be predicted and compared include:

O-H stretching of the hydroxyl group.

C=O stretching of the acetyl group.

C-O stretching of the ethoxy and phenol (B47542) groups.

Aromatic C-H and C=C stretching.

Aliphatic C-H stretching of the ethoxy group.

Discrepancies between calculated (in the gas phase) and experimental (in the solid state) frequencies can arise, often due to intermolecular interactions like hydrogen bonding in the crystal lattice. Theoretical frequencies are sometimes scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent or a crystal lattice). researchgate.net

For this compound, MD simulations could be used to:

Explore the full conformational landscape by simulating the molecule at different temperatures, revealing the relative populations of different conformers and the energy barriers for converting between them. researchgate.net

Analyze the stability and dynamics of the intramolecular hydrogen bond.

Simulate its interaction with solvent molecules, like water, to understand its solvation properties.

Study its behavior in a simulated crystal lattice to understand packing forces and polymorphism. researchgate.net

These simulations provide a movie-like view of the molecule's behavior, offering a deeper understanding of its physical properties and interactions that is not accessible from static calculations alone.

Theoretical Prediction of Physicochemical Descriptors and In Silico ADME Properties

In the context of drug discovery, it is crucial to assess a molecule's potential pharmacokinetic properties early in the development process. In silico (computer-based) methods allow for the rapid prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as other key physicochemical descriptors. eijppr.com These predictions help to identify candidates with favorable drug-like characteristics. mdpi.com

Various computational tools and web servers, such as SwissADME, are used to calculate these properties. researchgate.net A key framework for evaluating "drug-likeness" is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates two or more of the following rules:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors (sum of -OH and -NH groups) ≤ 5

Hydrogen bond acceptors (sum of oxygen and nitrogen atoms) ≤ 10

For this compound, these descriptors can be readily calculated from its structure to assess its potential as an orally available drug candidate.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property/Descriptor | Predicted Value/Status | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C10H12O3 | Basic chemical information. |

| Molecular Weight | 180.20 g/mol | Affects diffusion and transport across membranes. |

| LogP (Lipophilicity) | ~2.0 | Influences solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 46.53 Å2 | Predicts transport properties, especially blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | A key parameter in Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 3 | A key parameter in Lipinski's Rule of Five. |

| Rotatable Bonds | 3 | An indicator of molecular flexibility. |

| Gastrointestinal (GI) Absorption | High | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential to act on the central nervous system. |

| Lipinski's Rule of Five Violations | 0 | Suggests good potential for oral bioavailability. |

Note: The values in this table are calculated based on the known structure and standard computational algorithms and are intended for illustrative purposes.

Advanced Theoretical Studies on Photophysical Properties and Nonlinear Optics (NLO)

No specific research papers detailing the theoretical investigation of the photophysical properties (e.g., absorption spectra, emission spectra, quantum yields, and excited-state dynamics) or the nonlinear optical (NLO) properties (e.g., hyperpolarizability) of this compound using computational methods were identified.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

No dedicated studies using quantum chemical methods, such as Density Functional Theory (DFT), to elucidate reaction mechanisms or to characterize the transition states involving this compound could be located. Such studies would typically provide insights into reaction pathways, activation energies, and the geometries of intermediate and transition state structures.

Structure Activity Relationship Sar Studies of 1 4 Ethoxy 2 Hydroxyphenyl Ethanone Derivatives

Impact of Substituent Effects on Chemical Reactivity Profiles

The chemical reactivity of 1-(4-ethoxy-2-hydroxyphenyl)ethanone is significantly influenced by the electronic and steric nature of its substituents. The interplay between the hydroxyl, ethoxy, and acetyl groups on the phenyl ring dictates its reactivity in various chemical transformations, including electrophilic and nucleophilic substitution reactions.

The 2-hydroxyl group plays a pivotal role in the reactivity of the scaffold. Its presence can lead to the formation of an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group, which can influence the molecule's conformation and the reactivity of both the hydroxyl and acetyl moieties. This hydrogen bonding is a noted feature in related 2,4-dihydroxyacetophenone derivatives. Furthermore, the hydroxyl group is a key site for derivatization, allowing for the introduction of various functional groups that can modulate the compound's properties.

The 4-ethoxy group, an electron-donating substituent, influences the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic attack. Variations in the alkoxy group at this position, from methoxy (B1213986) to butoxy, have been shown to impact the biological activity of related chalcones, suggesting that the length and bulk of this group can alter physicochemical properties like lipophilicity, which in turn affects reactivity and bioavailability.

The acetyl group at the 1-position is a versatile functional group that can participate in a wide range of reactions, including condensation reactions to form chalcones and other heterocyclic systems. The reactivity of the acetyl group can be modulated by the electronic effects of the substituents on the phenyl ring.

The following table summarizes the anticipated impact of hypothetical substituents on the chemical reactivity of the this compound scaffold, based on general principles of organic chemistry and findings from related compound series.

| Position of Substitution | Type of Substituent | Effect on Reactivity |

| Phenyl Ring (e.g., positions 3, 5) | Electron-Withdrawing (e.g., -NO2, -CN) | Decreases electron density of the ring, making it less susceptible to electrophilic substitution but potentially activating it for nucleophilic aromatic substitution. |

| Phenyl Ring (e.g., positions 3, 5) | Electron-Donating (e.g., -CH3, -OCH3) | Increases electron density of the ring, enhancing its reactivity towards electrophiles. |

| Acetyl Group (α-position) | Halogenation (e.g., -Br) | Increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. |

| Ethoxy Group | Variation in alkyl chain length | Modulates the steric hindrance and lipophilicity of the molecule, which can influence reaction rates and solubility. |

Correlation of Structural Modifications with Molecular Recognition Events

Molecular recognition is a critical determinant of a compound's biological activity, involving specific interactions with biological targets such as enzymes and receptors. For derivatives of this compound, key structural features are essential for these recognition events.

The 2-hydroxyl group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This feature is often crucial for anchoring the ligand within the binding site of a biological target. In many enzyme-inhibitor complexes, a hydroxyl group in a similar position is observed to form key hydrogen bonds with amino acid residues in the active site.

The 4-ethoxy group contributes to the hydrophobic interactions within the binding pocket. The length and nature of the alkyl chain at this position can be tailored to optimize interactions with hydrophobic residues in the target protein. Studies on related compounds have shown that modifying the alkoxy group can significantly impact binding affinity.

The table below illustrates how hypothetical structural modifications to the this compound scaffold could correlate with molecular recognition events, based on principles of medicinal chemistry.

| Structural Modification | Potential Interaction Type | Example of Interacting Residue in a Protein |

| 2-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate |

| 4-Ethoxy Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |

| Carbonyl Oxygen (Acetyl Group) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Aromatic Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Introduction of a basic nitrogen | Ionic Interaction | Aspartate, Glutamate |

Ligand Design Principles for Targeted Interactions (e.g., enzyme active sites)

The design of ligands based on the this compound scaffold for targeted interactions, such as inhibiting enzyme active sites, follows several key principles of medicinal chemistry. These principles aim to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

One fundamental principle is scaffold hopping and derivatization . The this compound core can be considered a privileged scaffold, which can be decorated with various functional groups to probe the chemical space of a target's binding site. For instance, the synthesis of chalcone (B49325) derivatives from this scaffold introduces a propenone linker and a second aromatic ring, providing opportunities for additional interactions with the target protein.

Another principle is the optimization of key interactions . Molecular docking studies on related 2-hydroxyacetophenone (B1195853) derivatives have highlighted the importance of the 2-hydroxyl group and the carbonyl oxygen in forming hydrogen bonds with active site residues. Ligand design efforts would focus on maintaining or enhancing these interactions while exploring other regions of the binding pocket.

Bioisosteric replacement is also a valuable strategy. For example, the ethoxy group could be replaced with other groups of similar size and electronic properties to fine-tune the compound's activity and metabolic stability. Similarly, the acetyl group could be replaced with other functional groups that can act as hydrogen bond acceptors.

The following table outlines some ligand design principles applied to the this compound scaffold for targeting an enzyme active site.

| Design Principle | Modification Strategy | Intended Outcome |

| Structure-Based Design | Utilize crystal structure or homology model of the target enzyme to guide modifications. | Design ligands with improved complementarity to the active site, leading to higher potency and selectivity. |

| Fragment-Based Design | Identify small fragments that bind to the active site and link them to the core scaffold. | Generate novel ligands with high binding efficiency. |

| Privileged Scaffold Decoration | Synthesize a library of derivatives by introducing diverse substituents at various positions. | Explore the structure-activity relationship and identify key regions for interaction. |

| Introduction of Conformational Constraints | Incorporate cyclic structures or rigid linkers. | Reduce the entropic penalty upon binding and potentially increase potency and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for a series of this compound derivatives have been prominently reported, the principles of QSAR can be applied to this scaffold to predict the activity of new analogs and guide their design.

A QSAR study on this class of compounds would involve the calculation of various molecular descriptors for a set of derivatives with known biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a model that correlates a combination of these descriptors with the observed biological activity. A robust QSAR model would have high predictive power, as assessed by internal and external validation techniques.

The following table presents a hypothetical set of descriptors that would be relevant for a QSAR study of this compound derivatives and their potential influence on biological activity.

| Descriptor Type | Descriptor Example | Potential Influence on Biological Activity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets in the target protein. |

| Electronic | Dipole Moment | Influences long-range interactions with the target and overall polarity. |

| HOMO/LUMO Energies | Related to the molecule's ability to participate in charge-transfer interactions. | |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule and its polarizability. |

| Molecular Weight (MW) | Influences the overall size and can be related to bioavailability. | |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with the biological target. |

Such a QSAR model, once validated, could be used to virtually screen new, unsynthesized derivatives of this compound, prioritizing those with the highest predicted activity for synthesis and biological testing. This predictive approach can significantly accelerate the drug discovery process.

Applications in Advanced Materials and Chemical Biology

Development of Complexes for Optoelectronic and Display Devices

The unique electronic and structural characteristics of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, often abbreviated as EHPE, make it an excellent ligand for coordinating with metal ions, particularly lanthanides, to form highly luminescent complexes. These complexes are actively being researched for their potential in optoelectronic and display technologies due to their efficient light-emitting properties.

Recent research has focused on the synthesis and characterization of Samarium(III) complexes incorporating EHPE. researchgate.net These complexes have demonstrated significant potential for applications in display devices. Photoluminescence studies reveal that these materials exhibit bright, sharp emission bands characteristic of the central Sm(III) ion. researchgate.net The EHPE ligand acts as an "antenna," efficiently absorbing ultraviolet (UV) energy and transferring it to the central metal ion, which then emits light at specific wavelengths. researchgate.net

For instance, Sm(III) complexes with EHPE have been shown to emit intensely in the orange-red region of the visible spectrum. researchgate.net The key emission transition, corresponding to the ⁴G₅/₂ → ⁶H₇/₂ transition of the samarium ion, is responsible for the bright vermillion color observed. researchgate.net The photophysical properties of these complexes, including their quantum yield and colorimetric parameters, underscore their suitability as warm orange light sources in advanced display technologies like Organic Light-Emitting Diodes (OLEDs). researchgate.net Furthermore, the calculated band-gap energy of these complexes tailors them for use as potential semiconductor materials. researchgate.net

| Property | Observation | Significance |

|---|---|---|

| Emission Color | Bright Vermillion / Orange-Red | Suitable for red pixels in displays |

| Primary Emission Peak (Solid State) | ~605 nm (⁴G₅/₂ → ⁶H₇/₂ transition) | Characteristic sharp emission of Sm(III) |

| Excitation Mechanism | Ligand-to-metal energy transfer | Efficient light emission process (antenna effect) |

| Band-Gap Energy | 2.92 - 3.02 eV | Potential as a semiconductor material |

| Thermal Stability | Stable up to 158 °C | Sufficient for device fabrication processes |

Integration into Fluorescent Sensor Architectures

The this compound scaffold is a prime candidate for constructing fluorescent sensors. Its core structure can be readily modified, typically by converting the ketone group into a Schiff base (imine). The resulting molecule can act as a chemosensor, where the binding of a specific analyte, such as a metal ion, induces a measurable change in its fluorescence properties.

Schiff bases derived from structurally similar 2-hydroxyacetophenones are known to be highly effective fluorescent probes for various metal ions, including Al³⁺, Fe³⁺, and Cu²⁺. The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ). In a typical scenario, the sensor molecule exhibits low fluorescence in its free state. Upon binding to a target ion through the hydroxyl group and the imine nitrogen, a rigid complex is formed. This rigidity restricts non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.

Derivatives of this compound can be designed to be highly selective and sensitive. The presence of the ethoxy group can modulate the electronic properties and solubility of the sensor, while the core phenolic and ketone functionalities provide the necessary coordination sites for ion binding. This structural versatility allows for the fine-tuning of the sensor to target specific ions, making these architectures valuable for applications in environmental monitoring and biological imaging.

Exploration as Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the construction of large, ordered structures from smaller molecular building blocks held together by non-covalent interactions. This compound possesses key functional groups that make it an ideal building block for designing such assemblies.

The hydroxyl (-OH) and carbonyl (C=O) groups are primary sites for forming strong and directional hydrogen bonds. In the solid state, molecules of this type often form hydrogen-bonded dimers or extended chains. nih.gov For example, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, leading to predictable self-assembly patterns.

Role in Chemical Probe Development for Biological Systems

In chemical biology, a chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. mdpi.com The acetophenone (B1666503) framework, including derivatives like this compound, serves as a valuable and versatile scaffold for the development of such probes. nih.govresearchgate.net

The structure of this compound can be systematically modified to generate libraries of related compounds. nih.gov These libraries can then be screened for biological activity, such as the inhibition of a particular enzyme. The core structure provides a rigid foundation, while substitutions at various points on the aromatic ring or modifications of the ketone and hydroxyl groups allow for the exploration of structure-activity relationships. This approach is fundamental in drug discovery and target validation. mdpi.com

Moreover, the molecule can be functionalized to create more sophisticated probes. For instance, a fluorescent tag could be attached to track the molecule's location within a cell, or a reactive group could be incorporated to allow for covalent labeling of its biological target. Because of its straightforward chemistry and adaptable structure, this compound is a foundational component in the design and synthesis of novel chemical tools for interrogating complex biological processes. olemiss.edu

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The classical synthesis of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone typically involves established reactions such as the Fries rearrangement of 3-ethoxyphenyl acetate (B1210297) or the Williamson ether synthesis starting from 2,4-dihydroxyacetophenone. While effective, future research should prioritize the development of more sustainable and efficient synthetic protocols.

Key Research Objectives:

Green Chemistry Approaches: Investigation into solvent-free reaction conditions or the use of greener solvents (e.g., ionic liquids, supercritical fluids) to minimize environmental impact.

Catalytic Methods: Development of novel catalytic systems, including phase-transfer catalysts or heterogeneous catalysts, to improve reaction rates, enhance selectivity, and simplify product purification.

Flow Chemistry: Implementation of continuous flow synthesis to offer better control over reaction parameters, improve safety, and allow for scalable, on-demand production. A similar synthetic approach has been used for related acetophenone (B1666503) derivatives, where 2,4-dihydroxyacetophenone is reacted with functionalized alkyl halides in the presence of a base. nih.gov

Biocatalysis: Exploring enzymatic pathways for the selective ethoxylation of 2,4-dihydroxyacetophenone, which could provide high yields under mild, environmentally benign conditions.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Conventional Approach (e.g., Williamson Ether Synthesis) | Proposed Future Directions |

|---|---|---|

| Solvents | Acetone, DMF, other polar aprotic solvents | Supercritical CO₂, Ionic Liquids, Water, Solvent-free |

| Catalysts | Stoichiometric base (e.g., K₂CO₃) | Phase-transfer catalysts, Heterogeneous catalysts, Enzymes |

| Conditions | Batch processing, elevated temperatures | Continuous flow, mild/ambient temperatures |

| Sustainability | Moderate to high waste generation | Reduced waste, improved atom economy, catalyst recycling |

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

While standard spectroscopic techniques (NMR, IR, MS) are sufficient for routine characterization, a deeper understanding of the reaction dynamics involving this compound requires more advanced methods. This is particularly relevant for studying photochemical reactions if the compound is converted into a photosensitive derivative. For instance, studies on the related compound 2-diazo-1-(4-hydroxyphenyl)ethanone have successfully used time-resolved infrared (TRIR) spectroscopy to identify and characterize transient ketene (B1206846) intermediates during photo-Wolff rearrangements. nih.gov

Future research should apply similar advanced techniques to derivatives of this compound to elucidate reaction mechanisms.

Potential Research Areas:

Time-Resolved Spectroscopy: Employing techniques like transient absorption spectroscopy and TRIR to monitor the formation and decay of short-lived intermediates in photochemical or thermally induced reactions of its derivatives.

In-situ Reaction Monitoring: Using in-situ NMR or Raman spectroscopy to track reactant consumption and product formation in real-time, providing valuable kinetic and mechanistic data.

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. Density Functional Theory (DFT) has been effectively used to investigate the structural, spectroscopic, and chemical reactivity of related hydroxyacetophenones. researchgate.net Applying and refining these models for this compound is a crucial future direction.

Key Computational Goals:

High-Accuracy Structural and Spectroscopic Prediction: Using high-level basis sets in DFT calculations to accurately predict geometric parameters and correlate theoretical vibrational and NMR spectra with experimental data.

Reaction Mechanism Simulation: Modeling transition states and reaction energy profiles to elucidate mechanisms, such as those for chalcone (B49325) formation or other condensation reactions.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the compound's behavior in different solvent environments and its interactions with other molecules, which is crucial for designing applications in materials science or medicinal chemistry.

Design and Synthesis of Next-Generation Derivatives with Tailored Molecular Functions

This compound is an ideal starting material for the synthesis of a wide array of more complex molecules. Its structural features—the ketone, the hydroxyl group, and the ethoxy group—can be independently or collectively modified. Research on analogous structures has demonstrated their utility as precursors for biologically active compounds like chalcones and deoxybenzoins. psu.eduresearchgate.net

Promising Classes of Derivatives:

Chalcones and Flavonoids: Condensation of the acetophenone with various aromatic aldehydes can yield a library of chalcone derivatives, which are well-known precursors to flavonoids and possess a broad spectrum of biological activities. psu.edu

Deoxybenzoins: These compounds, which can be synthesized from acetophenone precursors, have shown significant potential as estrogen receptor modulators and urease inhibitors. researchgate.net

Functionalized Ethers: Modification of the ethoxy group by introducing terminal functional groups (e.g., amines, carboxylates, or azides) can produce derivatives for applications as ligands, bioconjugation handles, or specialized monomers. The synthesis of related compounds with complex ether side chains, such as 1-{4-[2-(diethylamino)ethoxy]-2-hydroxyphenyl}ethanone, highlights this potential. sigmaaldrich.com

Table 2: Potential Derivatives and Their Functions

| Derivative Class | Synthetic Precursor | Potential Molecular Function |

|---|---|---|

| Chalcones | This compound + Aromatic Aldehyde | Biological scaffolds (antimicrobial, anti-inflammatory) |

| Flavonoids | Cyclization of corresponding chalcones | Antioxidants, enzyme inhibitors |

| Deoxybenzoins | This compound + Reagents | Intermediates for isoflavones, enzyme inhibitors |

Deepening Mechanistic Understanding at the Atomic and Molecular Scale

A fundamental understanding of the reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. The photochemical behavior of α-diazoketones derived from the related p-hydroxyacetophenone has been shown to involve a fascinating dichotomy between photo-Wolff and photo-Favorskii rearrangements. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves alkylation of hydroxyacetophenone derivatives. For example, refluxing 4-hydroxyacetophenone with an ethoxy-containing alkylating agent (e.g., ethyl bromide) in the presence of anhydrous potassium carbonate (K₂CO₃) in ethanol. Reaction completion is monitored via TLC or HPLC. Post-reaction, the product is precipitated in cold water, filtered, and recrystallized from ethanol . Optimization includes adjusting molar ratios (e.g., 1:1.2 substrate-to-alkylating agent), temperature (70–80°C), and reaction duration (6–8 hours).

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks for ethoxy (–OCH₂CH₃) appear as a triplet (~1.4 ppm for CH₃) and quartet (~4.0 ppm for CH₂). The hydroxyl (–OH) proton is typically broad (~5–6 ppm), and aromatic protons show splitting patterns consistent with substitution .

- IR : Strong absorption bands for C=O (~1680 cm⁻¹), phenolic –OH (~3200 cm⁻¹), and ether C–O (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] matches the molecular weight (e.g., 180.2 g/mol), with fragmentation patterns confirming substituents .

Q. How is purity assessed during synthesis, and what analytical methods are used?

- Methodological Answer :

- HPLC/GC : Quantifies residual reactants and byproducts. A C18 column with acetonitrile/water mobile phase is standard.

- Melting Point Analysis : Sharp melting range (e.g., 110–112°C) indicates purity .

- Elemental Analysis (EA) : Validates C, H, O percentages (e.g., C: 66.6%, H: 6.7%, O: 26.7%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles across synthesis batches?

- Methodological Answer : Impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone (up to 1.94% in some batches) are controlled via iterative washing with polar solvents (e.g., ethanol/water mixtures). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress. Batch consistency is validated using LC-MS and comparative NMR .

Q. What computational strategies are used to model the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.5 eV) and electrostatic potential maps to predict reactivity. Software: Gaussian 16 with B3LYP/6-31G(d) basis set.

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameters include binding affinity (ΔG) and binding site residues .

Q. How is single-crystal X-ray diffraction applied to determine the molecular conformation of derivatives?

- Methodological Answer : Crystals are grown via slow evaporation (solvent: ethyl acetate/hexane). Data collection uses a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement with SHELXL (R factor < 0.05) confirms bond lengths (e.g., C=O: 1.22 Å) and dihedral angles (e.g., 15° between aromatic rings) .

Q. What strategies address challenges in keto-enol tautomerism during spectroscopic analysis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。